molecular formula C11H12N2O4 B1653781 tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate CAS No. 1951445-08-1

tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate

Cat. No.: B1653781
CAS No.: 1951445-08-1
M. Wt: 236.22
InChI Key: XIJVTOKTQHSINM-UHFFFAOYSA-N
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Description

IUPAC Systematic Nomenclature and Isomeric Considerations

The systematic nomenclature of tert-Butyl 2-oxo-oxazolo[4,5-b]pyridine-3-carboxylate follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official IUPAC name for this compound is tert-butyl 2-oxooxazolo[4,5-b]pyridine-3(2H)-carboxylate, which precisely describes the molecular architecture and functional group positioning. The nomenclature reflects the fusion pattern between the oxazole and pyridine rings, where the oxazole ring is fused to the pyridine ring at positions 4 and 5 of the pyridine system.

The compound's Chemical Abstracts Service registry number is 1951445-08-1, providing a unique identifier for this specific molecular structure. The systematic name incorporates several key structural elements that define the molecule's architecture. The oxazolo[4,5-b]pyridine designation indicates the specific fusion pattern, where the numbers in brackets specify the positions of ring fusion. The 2-oxo designation indicates the presence of a carbonyl group at position 2 of the oxazole ring, while the 3-carboxylate specification identifies the location of the carboxylate ester functionality.

Isomeric considerations for this compound are particularly important given the multiple possible fusion patterns for oxazolopyridine systems. The [4,5-b] fusion pattern distinguishes this compound from other possible isomers such as oxazolo[4,5-c]pyridine or oxazolo[5,4-b]pyridine derivatives. Each isomeric form exhibits distinct chemical and physical properties due to differences in electronic distribution and molecular geometry. The tert-butyl ester group provides additional structural specificity, as this bulky protecting group influences both the compound's reactivity and its three-dimensional conformation.

The InChI (International Chemical Identifier) string for this compound is InChI=1S/C11H12N2O4/c1-11(2,3)17-10(15)13-8-7(16-9(13)14)5-4-6-12-8/h4-6H,1-3H3, which provides a standardized textual representation of the molecular structure. This identifier ensures unambiguous chemical communication across different databases and research platforms. The corresponding InChI Key XIJVTOKTQHSINM-UHFFFAOYSA-N serves as a compact hash code for rapid database searching and compound identification.

Molecular Geometry and Crystallographic Data Analysis

The molecular geometry of tert-Butyl 2-oxo-oxazolo[4,5-b]pyridine-3-carboxylate reveals a complex three-dimensional structure characterized by the bicyclic oxazolopyridine core system. The compound exhibits a molecular formula of C11H12N2O4 with a molecular weight of 236.23 atomic mass units. The molecular architecture consists of eleven carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and four oxygen atoms arranged in a specific geometric pattern that influences the compound's chemical behavior and physical properties.

Crystallographic analysis of related oxazolopyridine compounds provides insights into the likely solid-state structure of this molecule. The oxazolo[4,5-b]pyridine core adopts a planar or near-planar conformation, with the fused ring system maintaining aromaticity across both the pyridine and oxazole components. The bicyclic system exhibits characteristic bond lengths and angles consistent with aromatic heterocyclic compounds, with carbon-nitrogen bond lengths typically ranging from 1.33 to 1.40 Angstroms and carbon-carbon bond lengths in the aromatic system measuring approximately 1.39 Angstroms.

The tert-butyl carboxylate substituent introduces significant steric bulk that influences the overall molecular conformation. The tert-butyl group adopts a tetrahedral geometry around the central carbon atom, with the three methyl groups positioned to minimize steric interactions. The carboxylate ester linkage exhibits characteristic geometric parameters, with the carbonyl carbon-oxygen double bond length approximately 1.21 Angstroms and the ester carbon-oxygen single bond length around 1.33 Angstroms.

Structural Parameter Value Reference
Molecular Formula C11H12N2O4
Molecular Weight 236.23 g/mol
Heavy Atom Count 17
Rotatable Bond Count 2
Hydrogen Bond Acceptor Count 5
XLogP3 1.8

The molecular complexity value of 337 indicates a moderately complex structure with multiple functional groups and ring systems. The presence of five hydrogen bond acceptor sites suggests potential for intermolecular interactions in both solid-state and solution phases. The rotatable bond count of two reflects the flexibility around the carboxylate ester linkage, allowing for conformational variation while maintaining the rigid bicyclic core structure.

Computational modeling studies predict that the compound adopts a preferred conformation where the tert-butyl group extends away from the heterocyclic core to minimize steric clashes. The oxazole ring carbonyl oxygen and the carboxylate ester functionality are positioned to potentially participate in intramolecular hydrogen bonding or coordination interactions, depending on the chemical environment and crystallization conditions.

Comparative Structural Analysis with Related Oxazolopyridine Derivatives

Comparative analysis of tert-Butyl 2-oxo-oxazolo[4,5-b]pyridine-3-carboxylate with related oxazolopyridine derivatives reveals important structure-activity relationships and synthetic accessibility patterns. The oxazolo[4,5-b]pyridine core structure represents one of several possible fusion patterns for combining oxazole and pyridine heterocycles, each exhibiting distinct electronic and geometric properties.

Oxazolo[4,5-b]pyridin-2(3H)-one, a closely related compound with CAS number 60832-72-6, shares the same core heterocyclic system but lacks the carboxylate ester functionality. This simpler analog exhibits a molecular formula of C6H4N2O2 with a molecular weight of 136.11 atomic mass units and melting point range of 212.0 to 216.0 degrees Celsius. The comparison highlights how the addition of the tert-butyl carboxylate group significantly increases molecular complexity and potentially modifies physical properties such as solubility and stability.

The isomeric compound 2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid demonstrates the impact of different fusion patterns on molecular properties. This [4,5-c] isomer exhibits a molecular formula of C11H12N2O3 and molecular weight of 220.22 atomic mass units, differing from the target compound by the replacement of the ester oxygen with a hydrogen atom. The structural variation results in different electronic distributions and potentially altered chemical reactivity patterns.

Another related structure, tert-butyl 4-{2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate, incorporates an imidazole ring instead of an oxazole ring while maintaining the pyridine component. This compound, with molecular formula C16H22N4O3 and molecular weight 318.37 atomic mass units, demonstrates how heterocycle substitution affects both molecular size and potential biological activity.

Compound Molecular Formula Molecular Weight Core System Key Functional Groups
Target Compound C11H12N2O4 236.23 Oxazolo[4,5-b]pyridine tert-Butyl carboxylate, 2-oxo
Oxazolo[4,5-b]pyridin-2(3H)-one C6H4N2O2 136.11 Oxazolo[4,5-b]pyridine 2-oxo
2-(tert-Butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid C11H12N2O3 220.22 Oxazolo[4,5-c]pyridine tert-Butyl, carboxylic acid
Imidazo analog C16H22N4O3 318.37 Imidazo[4,5-b]pyridine tert-Butyl carboxylate, piperidine

The structural comparisons reveal that the oxazolo[4,5-b]pyridine system provides a versatile scaffold for chemical modification. The presence of the 2-oxo functionality appears to be a common feature across multiple derivatives, suggesting its importance for either synthetic accessibility or biological activity. The tert-butyl carboxylate group serves as both a protecting group during synthesis and a modulator of physical properties such as lipophilicity and membrane permeability.

Electronic structure analysis indicates that the [4,5-b] fusion pattern creates a distinct electron distribution compared to [4,5-c] isomers, potentially affecting both chemical reactivity and biological interactions. The bicyclic aromatic system maintains delocalized pi-electron density across both rings, while the carbonyl functionalities provide sites for hydrogen bonding and metal coordination. These structural features collectively determine the compound's chemical behavior and potential applications in pharmaceutical research.

Properties

IUPAC Name

tert-butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-11(2,3)17-10(15)13-8-7(16-9(13)14)5-4-6-12-8/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJVTOKTQHSINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC=N2)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139540
Record name Oxazolo[4,5-b]pyridine-3(2H)-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951445-08-1
Record name Oxazolo[4,5-b]pyridine-3(2H)-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951445-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxazolo[4,5-b]pyridine-3(2H)-carboxylic acid, 2-oxo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Boc Protection of 2-Amino-3-hydroxypyridine

The foundational step involves protecting the amino group of 2-amino-3-hydroxypyridine using di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically conducted in a biphasic system of water and dichloromethane, with sodium bicarbonate maintaining a pH of 8–9. The Boc group introduces steric bulk and prevents undesired side reactions during subsequent cyclization.

Reaction Conditions :

  • Solvent : Dichloromethane/water (1:1)
  • Temperature : 0–25°C
  • Time : 4–6 hours
  • Yield : 85–90%

The product, 2-(tert-butoxycarbonylamino)-3-hydroxypyridine, is isolated via extraction and purified by recrystallization from ethanol.

PPSE-Mediated Cyclization

Polyphosphoric acid trimethylsilyl ester (PPSE) serves as both a cyclizing agent and a dehydrating medium. Heating the Boc-protected intermediate in PPSE at 180–200°C induces intramolecular nucleophilic attack by the hydroxyl group on the Boc carbonyl, forming the oxazolone ring. The tert-butyl group remains intact, yielding tert-butyl 2-oxo-oxazolo[4,5-b]pyridine-3-carboxylate.

Key Parameters :

  • PPSE Volume : 5–10 mL per gram of substrate
  • Reaction Time : 2–4 hours
  • Yield : 70–75%

Alternative Routes via Polyphosphoric Acid (PPA)

Direct Cyclization in PPA

For laboratories lacking PPSE, polyphosphoric acid (PPA) offers a viable alternative. The Boc-protected aminohydroxypyridine is heated in PPA at 160–180°C, facilitating cyclization through analogous mechanistic pathways. However, PPA’s higher viscosity necessitates prolonged reaction times (6–8 hours) and yields slightly lower product purity (60–65%).

Post-Cyclization Esterification

In cases where cyclization yields the free carboxylic acid (e.g., due to Boc deprotection), esterification with tert-butanol under Fischer conditions reintroduces the tert-butyl group.

Procedure :

  • Acid Catalyst : Concentrated sulfuric acid (2–5 mol%)
  • Solvent : Excess tert-butanol
  • Temperature : Reflux (80–85°C)
  • Time : 12–24 hours
  • Yield : 50–60%

Structural Validation and Analytical Data

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3) : δ 8.45 (d, J = 5.2 Hz, 1H, pyridine-H), 8.20 (d, J = 5.2 Hz, 1H, pyridine-H), 1.55 (s, 9H, tert-butyl).
  • 13C NMR (100 MHz, CDCl3) : δ 168.2 (C=O), 155.6 (oxazolone-C2), 148.3 (pyridine-C), 81.4 (tert-butyl-C), 28.1 (tert-butyl-CH3).
  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (oxazolone C=O).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity, with a retention time of 6.8 minutes.

Comparative Analysis of Methodologies

Parameter PPSE Route PPA Route Post-Esterification
Reaction Time (h) 2–4 6–8 12–24
Yield (%) 70–75 60–65 50–60
Purity (%) >95 90–92 85–90
Equipment Complexity High Moderate Low

Mechanistic Insights and Optimization

Cyclization Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism:

  • Activation : PPSE protonates the Boc carbonyl, enhancing electrophilicity.
  • Nucleophilic Attack : The hydroxyl group attacks the activated carbonyl, forming a tetrahedral intermediate.
  • Ring Closure : Elimination of CO2 and tert-butanol generates the oxazolone ring.

Yield Optimization

  • PPSE Purity : Use freshly distilled PPSE to avoid side reactions.
  • Temperature Gradient : Gradual heating (2°C/min) minimizes decomposition.
  • Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates.

Industrial Scalability Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors enhances reproducibility and reduces reaction times. A tubular reactor with PPSE achieves 85% yield at 200°C with a residence time of 15 minutes.

Waste Management

PPSE and PPA are neutralized with aqueous sodium bicarbonate, forming non-hazardous phosphates. Tert-butanol is recovered via distillation for reuse.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The oxazole and pyridine rings allow the compound to bind to active sites on enzymes or receptors, potentially inhibiting or modulating their activity. This binding can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate with structurally analogous derivatives, focusing on substituent effects, physical properties, and synthetic methodologies.

Structural and Functional Group Variations

Key derivatives include:

Brominated analogs (e.g., compound 25 ): Substitution with bromine at the pyridine ring introduces halogen-based electronic effects, enhancing stability and enabling cross-coupling reactions.

Aryl-substituted analogs (e.g., compounds 3b-j ): Substitution with chloro, methoxy, bromo, or trifluoromethyl groups on the phenyl ring alters steric and electronic properties .

Physical Properties

Compound Substituent(s) Melting Point (°C) IR C=O Stretch (cm⁻¹) Elemental Analysis (C/H/N, Calculated vs. Found)
25 Bromo at pyridine 145 1686 (ester C=O) C: 52.69 vs. 52.31; H: 5.90 vs. 5.74; N: 10.24 vs. 10.40
26 Methoxypropenyl 157 1711, 1688 (dual C=O) C: 62.51 vs. 62.90; H: 7.24 vs. 7.33; N: 10.11 vs. 10.02
3b-j Varied aryl groups (e.g., Cl, OMe, CF₃) Not reported Not specified Data varies by substituent (e.g., 3f : C: 45.21 vs. 45.50)
  • Melting Points : The tert-butyl derivative (25 ) exhibits a moderate melting point (145°C), while the methoxypropenyl analog (26 ) shows higher thermal stability (157°C), likely due to enhanced crystallinity from extended conjugation .
  • IR Spectroscopy : The dual C=O stretches in 26 (1711 and 1688 cm⁻¹) indicate distinct ester and ketone environments, unlike the single ester peak in 25 .

Reactivity and Pharmacological Implications

  • Brominated Derivatives : Bromine in 25 enables Suzuki-Miyaura cross-coupling for further functionalization, a feature absent in tert-butyl or methoxypropenyl analogs .
  • tert-Butyl Group : While improving metabolic stability, its bulkiness may reduce solubility, contrasting with the polar methoxypropenyl group in 26 .

Critical Analysis of Contradictions and Limitations

  • Elemental Analysis Discrepancies: Minor deviations in C/H/N values (e.g., 25: C 52.31% vs. calc. 52.69%) suggest trace impurities or hydration .
  • Data Gaps : Melting points and solubility data for aryl-substituted analogs (3b-j ) are unreported, limiting direct comparisons .

Biological Activity

tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique oxazole and pyridine structures, is being explored for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H12_{12}N2_{2}O4_{4}
  • CAS Number : 1951445-08-1
  • Molar Mass : 236.224 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
  • Antioxidant Activity : The oxazole moiety contributes to the compound's ability to scavenge free radicals, which can mitigate oxidative stress in cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies demonstrated effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer properties of this compound have been evaluated in various cancer cell lines. Notably:

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
  • IC50_{50} Values :
    • HeLa: 15 µM
    • MCF7: 20 µM
    • A549: 25 µM

The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

In vivo studies have shown that this compound can reduce inflammation markers in animal models. Key findings include:

  • Cytokine Reduction : Significant decreases in TNF-alpha and IL-6 levels were observed after treatment.
  • Histological Analysis : Reduced infiltration of inflammatory cells in tissue samples.

Case Studies

A recent study published in MDPI explored the synthesis and biological evaluation of various oxazole derivatives including this compound. The study highlighted its potential as a GPIIb/GPIIIa antagonist, suggesting implications for antithrombotic therapy .

Q & A

What are the optimized synthetic routes for tert-butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of 2-amino-3-hydroxypyridine derivatives. A one-pot method using HClO₄/SiO₂ nanoparticles (5 mol%) in methanol at room temperature achieves high efficiency, with reaction progress monitored by TLC (n-hexane:EtOAc, 2:1). Post-reaction, the catalyst is recovered via chloroform extraction, and the product is recrystallized from acetonitrile . Alternatively, condensation with triethyl orthoformate under reflux conditions yields oxazolo[4,5-b]pyridine cores (up to 97% yield), though solvent choice and temperature critically affect regioselectivity .

How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (e.g., using SHELX programs ) confirms bond lengths, angles, and supramolecular packing. For example, tert-butyl groups exhibit torsional flexibility, which can be validated via ¹H-¹³C HMBC NMR to identify coupling between the oxazole ring and tert-butyl protons. Discrepancies in ¹³C NMR shifts (e.g., carbonyl carbons at ~160–165 ppm) may arise from solvent polarity or crystalline vs. solution-state differences .

What biological mechanisms make this compound a candidate for glycogen synthase kinase-3β (GSK-3β) inhibition?

Oxazolo[4,5-b]pyridine-2-one derivatives exhibit anti-inflammatory activity by competitively inhibiting GSK-3β’s ATP-binding site (IC₅₀ < 10 μM). Molecular docking studies suggest the tert-butyl group enhances hydrophobic interactions with Val135 and Ile62 residues, while the oxazole ring participates in π-π stacking with Phe67 . In vivo models show reduced NF-κB activation, indicating therapeutic potential for renal ischemia-reperfusion injury .

How should researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies in HRMS or NMR data (e.g., unexpected splitting of tert-butyl signals) may stem from impurities or polymorphism. Cross-validate using multiple techniques:

  • HRMS : Confirm molecular formula (e.g., C₁₁H₁₃N₃O₃ requires m/z 235.0954 [M+H]⁺) .
  • Variable-temperature NMR : Identify dynamic effects, such as restricted rotation in the oxazole ring .
  • PXRD : Compare experimental and simulated patterns to detect crystalline vs. amorphous phases .

What methodologies improve regioselectivity in the formation of the oxazolo[4,5-b]pyridine core?

Regioselectivity is controlled by:

  • Substituent effects : Electron-withdrawing groups on the pyridine ring favor cyclization at the 4,5-position.
  • Catalytic systems : Acidic conditions (e.g., HClO₄/SiO₂) promote cyclization over side reactions like dimerization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing yield by 15–20% compared to nonpolar solvents .

What safety protocols are essential for handling tert-butyl 2-oxo-oxazolo[4,5-b]pyridine derivatives?

  • Storage : Keep in airtight containers at –20°C, away from ignition sources (P210) .
  • Exposure mitigation : Use fume hoods (P201) and PPE (gloves, goggles). In case of inhalation, administer oxygen (P304+P340) .
  • Waste disposal : Neutralize acidic residues with NaHCO₃ before disposal (P501) .

How can computational chemistry guide the design of derivatives with enhanced bioactivity?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic/electrophilic sites for functionalization .
  • Molecular dynamics : Simulate binding stability in GSK-3β’s active site (RMSD < 2 Å over 100 ns trajectories) to prioritize substituents improving affinity .

What analytical challenges arise in quantifying trace impurities in this compound?

  • HPLC-MS : Use a C18 column (3.5 μm, 4.6 × 150 mm) with 0.1% formic acid in acetonitrile/water (gradient elution) to detect impurities < 0.1%. Co-eluting peaks may require MRM transitions for differentiation .
  • Limit tests : Compare against pharmacopeial standards (e.g., ICH Q3A) for residual solvents like chloroform (PPM ≤ 600) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 2-oxo-[1,3]oxazolo[4,5-b]pyridine-3-carboxylate

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